molecular formula C14H21NO4 B1308577 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate CAS No. 86770-31-2

2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate

Cat. No.: B1308577
CAS No.: 86770-31-2
M. Wt: 267.32 g/mol
InChI Key: CJXJFSNESZDOGK-UHFFFAOYSA-N
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Description

2-Tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (C₁₄H₂₁NO₄, MW: 267.33) is a pyrrole-based dicarboxylate ester widely utilized as a key intermediate in pharmaceutical synthesis, notably for the anti-cancer drug Sunitinib Malate . Synthesized via the Paal-Knorr pyrrole condensation, its structure features a tert-butyl group at the 2-position and an ethyl ester at the 4-position, with methyl substituents at the 3- and 5-positions . This review compares its structural, synthetic, and physicochemical properties with analogous pyrrole derivatives.

Preparation Methods

Knorr-Type Condensation Reaction

  • The compound can be prepared by a Knorr-type reaction involving the condensation of methyl acetoacetate derivatives with tert-butyl oximinoacetoacetate or similar β-ketoester precursors. This reaction forms the pyrrole ring with the desired substitution pattern at positions 2, 3, 4, and 5.

  • For example, the preparation of 2-tert-butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate was achieved by condensation of methyl acetoacetate and tert-butyl oximinoacetoacetate, which can be adapted to introduce the ethyl ester at position 4 by using ethyl acetoacetate analogs.

Bromination and Ring-Closure Approach

  • A synthetic route to related pyrrole esters involves bromination of propionaldehyde to form 2-bromopropanal under controlled temperature (0–50 °C) in aprotic solvents such as toluene, methylene chloride, or dimethylformamide.

  • Subsequently, 2-bromopropanal undergoes a ring-closure reaction with ethyl acetoacetate and ammoniacal liquor under alkaline conditions at 0–50 °C to yield 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester derivatives. This method avoids the use of tert-butyl acetoacetate, reducing cost and environmental impact, and can be adapted for the synthesis of 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate by appropriate choice of starting materials.

Multi-Step Organic Synthesis with Catalysts

  • Industrial and laboratory syntheses often involve multi-step reactions including palladium-catalyzed coupling, tert-butoxycarbonyl (Boc) protection, and esterification steps to achieve the correct substitution pattern and high purity.

  • Optimization of reaction parameters such as catalyst loading (e.g., Pd(OAc)₂ with ligands like XPhos), temperature control (low temperatures around −78 °C for sensitive steps), and solvent choice (polar aprotic solvents like THF or acetonitrile) is critical to maximize yield and minimize side reactions.

Step Reaction Type Reagents Conditions Notes
1 Bromination Propionaldehyde, Bromine 0–50 °C, aprotic solvent (toluene, DCM, DMF) Controlled addition to avoid overbromination
2 Ring-closure 2-Bromopropanal, Ethyl acetoacetate, Ammonia 0–50 °C, alkaline conditions Forms pyrrole ring with ethyl ester substitution
3 Condensation (Knorr-type) Methyl acetoacetate, tert-butyl oximinoacetoacetate Literature method, reflux or mild heating Forms pyrrole with tert-butyl ester substitution
4 Catalytic coupling and esterification Pd catalyst, Boc protection reagents Low temperature, polar aprotic solvents Optimizes substitution pattern and yield
  • The structure of the synthesized compound is confirmed by spectroscopic methods such as NMR (notably signals for tert-butyl groups at δ 1.2–1.4 ppm), IR spectroscopy, and mass spectrometry.

  • Crystallographic data (CCDC 664217) provide definitive confirmation of the molecular structure and substitution pattern.

  • The Knorr-type condensation remains a reliable method for constructing the pyrrole core with desired ester substitutions.

  • Bromination followed by ring-closure offers a mild and scalable route avoiding environmentally problematic reagents.

  • Catalytic methods and reaction condition optimization improve yields and purity, facilitating potential industrial scale-up.

  • The choice of solvents and temperature control is crucial to manage reaction selectivity and minimize impurities.

The preparation of this compound involves strategic multi-step organic synthesis, primarily based on condensation and ring-closure reactions of β-ketoesters and aldehyde derivatives under controlled conditions. Advances in catalytic methods and process optimization have enhanced the efficiency and scalability of its synthesis. The combination of bromination-ring closure and Knorr-type condensation methods provides versatile routes adaptable to laboratory and industrial production.

Chemical Reactions Analysis

2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of pyrrole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced pyrrole derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrrole ring are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction could produce pyrrole-2,4-dimethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate has been investigated for its potential therapeutic properties. Its derivatives have shown promise in:

  • Anticancer Activity : Research indicates that pyrrole derivatives can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. Studies have demonstrated that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Preliminary results suggest it can inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents .

Agricultural Chemistry

The compound's ability to modulate biological processes has led to its exploration in agricultural applications:

  • Plant Growth Regulators : Studies have shown that certain pyrrole derivatives can enhance plant growth and resistance to stressors. This compound may serve as a bioactive agent that promotes growth and improves yields in crops .

Material Science

In material science, the unique chemical structure of this compound allows for:

  • Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymers with specific properties such as improved thermal stability and mechanical strength . These polymers are useful in various applications including coatings and composites.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Synthetic Pathways : It is used in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its functional groups facilitate various chemical reactions such as esterification and amidation .

Case Study 1: Anticancer Activity

A study published in Nature Chemistry examined the cytotoxic effects of pyrrole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation through apoptosis induction .

Case Study 2: Agricultural Application

Research conducted by agricultural scientists highlighted the use of pyrrole derivatives as plant growth enhancers. In controlled experiments, crops treated with these compounds showed a marked increase in biomass and resistance to environmental stressors compared to untreated controls .

Mechanism of Action

The mechanism by which 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The pyrrole ring’s nitrogen atom can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Analogous Compounds :

Compound Name Synthesis Route Key Reagents/Conditions Yield Reference
2-tert-Butyl 4-methyl analog Knorr-type condensation Methyl acetoacetate, CAN oxidation ~70%
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate Amination reaction 4-phenyl-1,3-thiazol-2-amine, ethanol ~60%
Pyrrolidine derivative (1-tert-butyl 3-ethyl) Stereoselective photoredox catalysis Ir(ppy)₃, DMF, visible light 53:47 dr

Structural and Physicochemical Comparisons

Molecular Structure

  • Aromaticity : The target compound retains a planar pyrrole ring, enabling π-π stacking, whereas pyrrolidine analogs (e.g., 1-tert-butyl 3-ethyl) lack aromaticity, altering reactivity .
  • Steric Effects : The tert-butyl group imposes steric hindrance, reducing nucleophilic attack at the 2-position compared to methyl or ethyl esters .

Crystallography and Hydrogen Bonding

  • Target Compound : Forms centrosymmetric dimers via N–H···O hydrogen bonds (R²(10) motif), with a near-planar pyrrole ring (r.m.s. deviation: 0.254 Å) .
  • 2-tert-Butyl 4-methyl analog : Similar dimerization but shorter H-bond distances (N–H = 0.86 Å) due to smaller ester groups .

Physicochemical Properties

Property Target Compound 2-tert-Butyl 4-methyl Analog Diethyl Analog Pyrrolidine Derivative
Molecular Weight 267.33 253.29 254.28 347.43
Melting Point (°C) 128–130 Not reported Oil (purified) Colorless oil
Solubility Low in polar solvents Low (crystalline) Moderate in ethanol High in DMF
Stability High (steric protection) Moderate Moderate (prone to hydrolysis) Sensitive to light

Biological Activity

2-Tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS No. 86770-31-2) is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes two carboxylate groups and a tert-butyl substituent, contributing to its chemical properties and biological interactions.

The molecular formula of this compound is C14H21NO4C_{14}H_{21}NO_{4} with a molecular weight of approximately 267.321 g/mol. Key physical properties include:

PropertyValue
Density1.1 ± 0.1 g/cm³
Boiling Point386.8 ± 37.0 °C
Flash Point187.8 ± 26.5 °C
LogP4.55

These properties suggest that the compound may exhibit lipophilic characteristics, potentially influencing its bioavailability and interaction with biological membranes .

Antitumor Activity

Recent studies have indicated that pyrrole derivatives, including this compound, possess significant antitumor properties. For example, research has shown that compounds with similar structures can inhibit cancer cell proliferation in various cancer types such as melanoma and leukemia . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

Antibacterial and Anti-inflammatory Activities

Pyrrole derivatives have also been noted for their antibacterial and anti-inflammatory activities. Studies have demonstrated that these compounds can inhibit the growth of pathogenic bacteria while also modulating inflammatory responses . The ability to interact with bacterial membranes and disrupt their integrity is a proposed mechanism for the antibacterial effects.

Case Studies

  • Antitumor Efficacy : A study reported the synthesis of pyrrole derivatives that showed promising results against human cancer cell lines, demonstrating a dose-dependent response in cytotoxicity assays .
  • Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory potential of related compounds in animal models of inflammation, where they reduced markers such as TNF-alpha and IL-6 .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways in cancer cells.
  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression.
  • Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, altering permeability and function.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Multi-step syntheses typically involve palladium-catalyzed coupling, tert-butoxycarbonyl (Boc) protection, and esterification. For optimization, systematically vary reaction parameters:

  • Catalyst loading : Adjust Pd(OAc)₂ and ligand ratios (e.g., XPhos) to balance reactivity and side-product formation .
  • Temperature control : Use low temperatures (−78°C) for deprotonation steps (e.g., LDA-mediated reactions) to minimize decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., THF, acetonitrile) enhance nucleophilicity in esterification steps .
  • Yield tracking : Monitor intermediates via TLC/HPLC and compare with reference NMR data (e.g., δ 1.2–1.4 ppm for tert-butyl groups) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration and dihedral angles between pyrrole rings (mean C–C bond length: 0.005 Å; R factor < 0.06) .
  • NMR : Key signals include tert-butyl (δ 1.2–1.4 ppm), ethyl ester (δ 4.1–4.3 ppm, quartet), and pyrrole protons (δ 6.5–7.0 ppm). Compare with published data for analogs .
  • IR/MS : Validate ester carbonyl stretches (~1720 cm⁻¹) and molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) .

Q. What are the common impurities encountered during synthesis, and how can chromatographic techniques be optimized for purification?

  • Methodological Answer :

  • Common impurities : Unreacted starting materials (e.g., tert-butyl malonate derivatives) or cross-coupled byproducts.
  • Purification : Use gradient silica gel chromatography (hexane/EtOAc) or reverse-phase HPLC (C18 column, acetonitrile/water) .
  • Monitoring : Track elution profiles using UV-Vis (λ = 254 nm) for aromatic systems .

Advanced Research Questions

Q. How do steric effects from tert-butyl and ethyl ester groups influence the compound’s reactivity in further derivatization?

  • Methodological Answer :

  • Steric hindrance : The tert-butyl group restricts nucleophilic attack at the 2-position. Use computational modeling (DFT) to map electrostatic potential surfaces and predict regioselectivity .
  • Experimental validation : Compare reaction rates with analogs (e.g., methyl vs. ethyl esters) in SN2 or cross-coupling reactions. Monitor via kinetic studies .

Q. What computational methods can predict the electronic structure and potential applications in materials science?

  • Methodological Answer :

  • DFT calculations : Analyze HOMO-LUMO gaps to assess suitability as electron-transport materials. Correlate with UV-Vis absorption spectra (e.g., λmax ~300–400 nm) .
  • Molecular dynamics : Simulate self-assembly into macrocycles (e.g., porphyrins) by evaluating π-π stacking and hydrogen-bonding interactions .

Q. How can discrepancies in NMR data between synthesized batches be systematically investigated?

  • Methodological Answer :

  • Batch comparison : Use high-field NMR (≥500 MHz) to resolve splitting patterns. Check for solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d6) .
  • Isotopic labeling : Introduce ¹³C at key positions (e.g., carbonyl carbons) to track unexpected tautomerism or rotamer formation .
  • Contamination checks : Perform elemental analysis (C, H, N) to verify purity and rule out residual solvents .

Q. What strategies exist for incorporating this compound into macrocyclic structures like corroles or porphyrins?

  • Methodological Answer :

  • Acid-catalyzed condensation : Use HCl/1,4-dioxane to remove Boc groups, enabling pyrrole ring participation in macrocyclization .
  • Template-assisted synthesis : Employ metal ions (e.g., Cu²⁺) to pre-organize pyrrole monomers, followed by oxidative coupling .
  • Characterization : Confirm macrocycle formation via MALDI-TOF MS and cyclic voltammetry to assess redox properties .

Q. Theoretical and Methodological Integration

Q. How can the synthesis of this compound be integrated into a broader theoretical framework for designing functional materials?

  • Methodological Answer :

  • Conceptual alignment : Link synthetic steps to supramolecular chemistry principles (e.g., preorganization for self-assembly) .
  • Structure-property relationships : Correlate substituent effects (e.g., tert-butyl vs. methyl) with material properties (e.g., thermal stability, solubility) using QSPR models .

Properties

IUPAC Name

2-O-tert-butyl 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-7-18-12(16)10-8(2)11(15-9(10)3)13(17)19-14(4,5)6/h15H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXJFSNESZDOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402201
Record name 2-tert-Butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
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Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86770-31-2
Record name 2-(1,1-Dimethylethyl) 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86770-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-(1,1-dimethylethyl) 4-ethyl ester
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Synthesis routes and methods

Procedure details

Into a 10-L four necked round-bottomed flask equipped with a mechanical stirrer, a thermometer pocket and an air condenser, were charged tertiary butyl acetoacetate (1.0 Kg; 6.3 mole) and acetic acid (3.0 Lt). The solution was cooled to 0-5° C. and a previously dissolved solution of sodium nitrite (0.436 Kg; 6.3 mole) in 640 mL DM water into an addition funnel and added to the flask at a rate that the temperature does not exceed 5° C. After the addition, the solution was maintained for 90 minutes at 0-5° C. and slowly brought the reaction mixture to room temperature (25-30° C.) over a period of 4 hours. At this temperature, ethyl acetoacetate (0.824 Kg; 6.3 mole) was charged at once followed by Zinc powder (0.94 Kg; 14.4 mole) in ten equal lots below 70° C. After addition of zinc powder, the reaction mixture was maintained for 1-2 hours at 65-70° C. The resulting solution was cooled to 60° C. and quenched in a carboy containing 25.0 Lt DM water under stirring. The product was extracted with ethyl acetate and separated using separating funnel. The organic layer was then clarified by treating the product solution with activated charcoal followed by filtration through hyflow. The solvent was then recovered by distillation under diminished pressure and the traces were removed by the addition of methanol (500 ml) to the distillation flask and continued distillation under diminished pressure. The resulting product was triturated in 95% aqueous methanol (1.5 L) at 0-5° C. for 2 hours to get a crystalline product of formula-II.
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